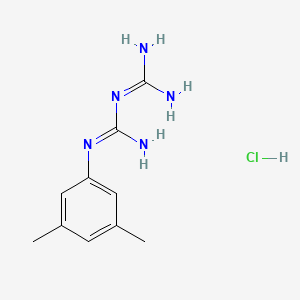
2,6-bis(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)pyridine;dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)pyridine;dibromide is a compound that features a pyridine core substituted with two 1-methyl-1,2-dihydroimidazolium groups at the 2 and 6 positions, and is paired with two bromide anions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)pyridine;dibromide typically involves the reaction of 2,6-dibromopyridine with 1-methylimidazole under specific conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and may require the presence of a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-bis(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)pyridine;dibromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ions can be replaced by other nucleophiles.
Coordination Reactions: The imidazolium groups can coordinate with metal ions to form complexes
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as halides, thiolates, and amines. Reaction conditions typically involve polar solvents and may require heating to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with halides can yield new halide salts, while coordination reactions with metal ions can form metal complexes .
Scientific Research Applications
2,6-bis(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)pyridine;dibromide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of imidazolium groups
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2,6-bis(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)pyridine;dibromide involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules and pathways, potentially leading to antimicrobial or antifungal effects. The imidazolium groups can also disrupt cell membranes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another imidazolium-based compound used in coordination chemistry.
1,1’-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide: A similar compound with a pyridine core and imidazolium groups, but with different substituents.
Uniqueness
2,6-bis(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)pyridine;dibromide is unique due to its specific substitution pattern on the pyridine ring and the presence of two imidazolium groups.
Properties
Molecular Formula |
C13H19Br2N5 |
|---|---|
Molecular Weight |
405.13 g/mol |
IUPAC Name |
2,6-bis(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)pyridine;dibromide |
InChI |
InChI=1S/C13H17N5.2BrH/c1-15-6-8-17(10-15)12-4-3-5-13(14-12)18-9-7-16(2)11-18;;/h3-9H,10-11H2,1-2H3;2*1H |
InChI Key |
YEOVIGFSHSLKSX-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C=C1)C2=NC(=CC=C2)N3C[NH+](C=C3)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5H-purin-6-one](/img/structure/B12350120.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine](/img/structure/B12350127.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12350138.png)





![bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate](/img/structure/B12350177.png)
![2-[6-(1H-indol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B12350179.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12350180.png)
